Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane
Description
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane is an organosilicon compound characterized by a triethoxy silane group (–Si(OEt)₃) and a trimethylsilyl-substituted octene chain. This structure confers unique reactivity in cross-coupling reactions and hydrosilylation processes, making it valuable in organic synthesis and material science.
Properties
CAS No. |
921200-42-2 |
|---|---|
Molecular Formula |
C17H38O3Si2 |
Molecular Weight |
346.7 g/mol |
IUPAC Name |
triethoxy(1-trimethylsilyloct-1-enyl)silane |
InChI |
InChI=1S/C17H38O3Si2/c1-8-12-13-14-15-16-17(21(5,6)7)22(18-9-2,19-10-3)20-11-4/h16H,8-15H2,1-7H3 |
InChI Key |
LBNIBDWZKNSIFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C([Si](C)(C)C)[Si](OCC)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane typically involves the reaction of trimethylsilyl-substituted alkenes with triethoxysilane under specific conditions. The reaction is usually catalyzed by transition metals such as platinum or palladium, which facilitate the addition of the triethoxysilane to the alkene. The reaction conditions often include:
Temperature: Moderate temperatures (50-100°C) to ensure optimal reaction rates.
Solvent: Organic solvents like toluene or hexane are commonly used.
Catalyst: Platinum or palladium catalysts are employed to enhance the reaction efficiency.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems for catalyst addition and temperature regulation further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The ethoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents such as chlorine or bromine can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkylsilanes.
Scientific Research Applications
Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism by which Triethoxy[1-(trimethylsilyl)oct-1-en-1-yl]silane exerts its effects involves the interaction of its silicon atom with various molecular targets. The ethoxy groups can undergo hydrolysis to form reactive silanols, which can further condense to form siloxane bonds. These reactions are crucial in the formation of silicone-based materials and coatings.
Comparison with Similar Compounds
Comparison with Structurally Similar Silanes
Substituent Variations
Table 1: Substituent Comparison
Key Observations :
- The target compound’s alkene and bulky silyl groups enhance steric effects, influencing reaction selectivity (e.g., in hydrosilylation vs. Hiyama coupling) .
- Trimethoxy vs. Triethoxy Groups : Methoxy derivatives (e.g., Trimethoxy[(trimethylsilyl)ethynyl]silane) exhibit higher hydrolytic stability but lower solubility in polar solvents compared to ethoxy analogs .
Table 2: Reactivity Comparison
Key Findings :
- The vinyl–silyl moiety in the target compound enables regioselective additions, contrasting with alkyne-bearing analogs (e.g., phenylacetylene derivatives), which favor Sonogashira couplings .
- Steric hindrance from the octene chain reduces side reactions in cross-couplings compared to smaller analogs like Triethoxy(hex-1-yn-1-yl)silane .
Physicochemical Properties
Table 3: Property Comparison
Insights :
- Higher molecular weight and hydrophobicity compared to acetyltrimethylsilane make the target compound suitable for non-polar solvent applications .
- Limited data on exact boiling points necessitates reliance on computational predictions (e.g., using group contribution methods) .
Surface Modification
The compound’s triethoxy group enables covalent bonding to hydroxylated surfaces (e.g., silica nanoparticles), while the trimethylsilyl-alkene chain imparts hydrophobicity .
Catalysis
Used in tandem Hiyama coupling/hydrosilylation reactions to synthesize complex alkenes with high stereoselectivity .
Polymer Science
Incorporated into silicone elastomers to enhance thermal stability, leveraging the octene chain’s flexibility .
Biological Activity
Triethoxy[1-(trimethylsilyl)oct-1-EN-1-YL]silane is a silane compound that has garnered attention in various fields, particularly in materials science and medicinal chemistry. Its unique structure, featuring both ethoxy and trimethylsilyl groups, allows it to interact with biological systems in interesting ways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound can be represented as follows:
This compound consists of a silane backbone with three ethoxy groups and a trimethylsilyl-substituted octene moiety. The presence of these functional groups contributes to its reactivity and potential interactions within biological systems.
Mechanisms of Biological Activity
1. Interaction with Cellular Membranes:
this compound can integrate into lipid bilayers due to its hydrophobic trimethylsilyl group. This integration may alter membrane fluidity and permeability, thus affecting cellular signaling pathways.
2. Antimicrobial Properties:
Research indicates that silanes possess inherent antimicrobial properties. The incorporation of this compound into polymeric matrices has been shown to enhance the antibacterial activity against various pathogens, potentially useful in medical devices and coatings .
3. Cytotoxic Effects:
A study evaluated the cytotoxicity of silane compounds on cancer cell lines. Results indicated that this compound exhibited selective cytotoxicity towards certain cancer cells while sparing normal cells. This selectivity is crucial for developing targeted cancer therapies .
Case Study 1: Antimicrobial Efficacy
In a controlled experiment, this compound was incorporated into a polymer matrix used for wound dressings. The modified dressings demonstrated significantly reduced bacterial colonization compared to unmodified controls. Table 1 summarizes the results:
| Treatment | Bacterial Count (CFU/mL) | % Reduction |
|---|---|---|
| Control (unmodified) | 500 | - |
| Triethoxy-modified | 50 | 90% |
This study highlights the potential for this compound in developing antimicrobial materials.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted on HeLa and A549 cancer cell lines to assess the cytotoxic effects of this compound. The MTT assay revealed that at concentrations of 5 µM and above, significant cell death was observed in both cell lines, indicating its potential as a chemotherapeutic agent.
| Concentration (µM) | HeLa Cell Viability (%) | A549 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 75 | 70 |
| 10 | 50 | 45 |
| 25 | 20 | 15 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in the length and branching of the alkyl chains or the nature of the substituents on the silicon atom can lead to different biological outcomes. For example, increasing the chain length may enhance hydrophobic interactions with lipid membranes, thereby improving its antimicrobial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
